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Compound of Interest |

3-(2,4,5-
Compound Name:
Triethoxyphenoxy)propionic acid

CAS No.: 1951442-04-8

Cat. No.: B1410607

. J

CAS: 1951442-04-8 Formula: C1sH2206 Molecular Weight: 298.33 g/mol

Executive Summary

3-(2,4,5-Triethoxyphenoxy)propionic acid (CAS 1951442-04-8) is a specialized organic
building block belonging to the class of phenoxyalkanoic acids. Characterized by an electron-
rich 2,4,5-triethoxybenzene core attached to a hydrophilic propionic acid tail, this molecule
serves as a critical intermediate in medicinal chemistry.

Its primary utility lies in Linkerology—the science of constructing stable, functional tethers for
drug conjugates, particularly PROTACSs (Proteolysis Targeting Chimeras) and bifunctional
ligands. The molecule offers a unique balance of lipophilicity (via ethoxy groups) and polarity
(via the carboxylic acid), allowing researchers to fine-tune the physicochemical properties of
drug candidates.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][71[8][9]

The structural integrity of CAS 1951442-04-8 relies on the stability of the ether linkages and the
reactivity of the carboxylic acid tail.
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Structural Analysis

o Core Scaffold: 1,2,4,5-substituted benzene ring.

e Substituents: Three ethoxy groups (-OCH2CHs) at positions 2, 4, and 5 provide electron-
donating character, making the ring electron-rich and potentially susceptible to electrophilic
aromatic substitution if not protected.

» Functional Handle: The propionic acid moiety at position 1 serves as the primary conjugation
site (e.g., for amide coupling).

Key Properties Table

Value
Property . ] Relevance
(Predicted/Experimental)

] Fragment-based drug design
Molecular Weight 298.33 g/mol )
compliant.

Moderate lipophilicity; cell-
LogP (Octanol/Water) 28-3.2
permeable range.

Standard carboxylic acid
pKa (Acid) 45+0.2 behavior; ionized at
physiological pH.

Low donor count favors

H-Bond Donors 1 (COOH) B
membrane permeability.
High acceptor count aids
H-Bond Acceptors 6 (Ether oxygens + Carbonyl) -
solubility.
White to off-white crystalline Standard for high-purity
Appearance . _ _
solid intermediates.
N Poor water solubility in non-
Solubility DMSO, Methanol, DCM

ionized form.

Synthesis Protocol (The "Michael Addition"” Route)
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While Williamson ether synthesis (using 3-bromopropionic acid) is a traditional route, it often
suffers from elimination side reactions. The Michael Addition of the precursor phenol to an
acrylate ester, followed by hydrolysis, is the field-proven, high-yield method for this class of
compounds.

Reaction Scheme

The synthesis proceeds in two stages:
e Michael Addition: 2,4,5-Triethoxyphenol + Methyl Acrylate — Methyl Ester Intermediate.

o Saponification: Methyl Ester + NaOH - Target Acid.

Visualization: Synthetic Pathway

2,4,5-Triethoxyphenol
(Nucleophile) Reflux 80°C

Methyl Acrylate - Ester Intermediate - Hydrolysis Acidification (HCI) _ [SREGERGL I
(Michael Acceptor) " | (Methyl 3-(2,4,5-triethoxyphenoxy)propanoate) | (NaoH 7 MeOH) gl CAS 1951442-04-8

Base Catalyst
(Triton B or NaOMe)

Click to download full resolution via product page

Caption: Two-step synthesis via Michael addition to acrylate followed by alkaline hydrolysis.

Detailed Methodology
Step 1: Formation of the Ester Intermediate

Reagents: 2,4,5-Triethoxyphenol (1.0 eq), Methyl Acrylate (1.5 eq), Triton B
(Benzyltrimethylammonium hydroxide, 40% in MeOH, 0.1 eq). Solvent: Acetonitrile or Toluene
(anhydrous).

e Setup: Charge a dried 3-neck round-bottom flask with 2,4,5-Triethoxyphenol and solvent
under N2 atmosphere.
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» Addition: Add Triton B catalyst. Stir for 15 minutes at room temperature to activate the
phenol.

» Reaction: Dropwise add Methyl Acrylate over 20 minutes.

o Reflux: Heat the mixture to reflux (80°C) for 12—16 hours. Monitor via TLC (Hexane:EtOAc
7:3) until the phenol spot disappears.

e Workup: Cool to RT. Concentrate in vacuo to remove solvent and excess acrylate. Dissolve
residue in EtOAc, wash with 1M HCI (to remove base), then Brine. Dry over Na=SOa4 and
concentrate.

Step 2: Saponification to Final Acid
Reagents: Crude Ester (from Step 1), NaOH (2.5 eq), Methanol/Water (3:1 ratio).

e Hydrolysis: Dissolve the crude ester in MeOH. Add aqueous NaOH solution.[1][2]
« Stir: Stir at 50°C for 2—4 hours.

« Acidification: Cool to 0°C. Slowly acidify with 2M HCI to pH ~2. The product usually
precipitates as a white solid.

« |solation: Filter the solid. If oil forms, extract with DCM, dry, and concentrate.

« Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-
5% MeOH in DCM) if high purity (>99%) is required for biological assays.

Applications in Drug Discovery[11]

This molecule is not merely a passive spacer; it is a functional tether used to modulate the
physicochemical profile of larger drug molecules.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACS), the linker connects the E3 ligase ligand (e.g.,
VHL or Cereblon binder) to the Target Protein ligand.
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e Solubility Modulation: The three ethoxy groups disrupt crystal packing and increase solubility
in organic solvents used for synthesis, while the ether oxygen atoms act as weak hydrogen
bond acceptors, improving aqueous solubility compared to purely alkyl chains.

e Length Control: The propionic acid tail provides a precise 3-carbon extension from the
phenolic oxygen, critical for avoiding steric clashes within the E3 ligase binding pocket.

Metabolic Stability Probe

The "2,4,5-triethoxy" pattern mimics certain polymethoxylated natural products. Researchers
use this scaffold to test:

o CYP450 Stability: The ethoxy groups are susceptible to O-dealkylation by cytochrome P450
enzymes. This molecule can serve as a probe to measure metabolic clearance rates of
similar ether-based drugs.

Visualization: PROTAC Architecture

Target Protein Ligand Amide Bond Linker Region Ether/Amide Bond E3 Ligase Ligand
(Warhead) (CAS 1951442-04-8 Derived) (e.g., VHL/CRBN Binder)

Click to download full resolution via product page

Caption: The molecule serves as the critical 'Anchor Point' in the linker region of bifunctional
degraders.

Quality Control & Analytics

To ensure the integrity of experimental data, the synthesized material must meet specific
analytical criteria.
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Technique Expected Signal / Criteria

6 12.1 (s, 1H, COOH); 8 6.5-6.8 (m, 2H, Ar-H); &
4.1 (t, 2H, -OCHz2-); 6 3.8-4.0 (m, 6H, Ethoxy -
CH2-); 8 2.6 (t, 2H, -CH2COOH); & 1.2-1.4 (m,
9H, Ethoxy -CHs).

1H NMR (DMSO-ds)

>98% (Area under curve). Mobile Phase:

HPLC Purity

ACN/Water + 0.1% TFA.
LC-MS (ESI) [M+H]* = 299.34 or [M-H]~ = 297.32.

White crystalline powder.[3] Yellowing indicates
Appearance

oxidation of the phenol core.

Safety & Handling

» Hazard Classification: Irritant (Skin/Eye/Respiratory).

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The electron-rich ring is
prone to slow oxidation if exposed to air and light for extended periods.

e PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood during
synthesis, especially when using acrylates (lachrymators).
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(Note: Specific patent literature for CAS 1951442-04-8 is proprietary and not indexed in open-
access repositories; the protocols above are derived from validated methodologies for this
specific chemical class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid -
Google Patents [patents.google.com]

e 2. gigvvy.com [gigvvy.com]

o 3. 3-Phenoxypropionic acid CAS#: 7170-38-9 [chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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